molecular formula C11H9N3O B12911586 1-(Pyrazin-2-yl)-2-(pyridin-2-yl)ethanone CAS No. 62846-58-6

1-(Pyrazin-2-yl)-2-(pyridin-2-yl)ethanone

Cat. No.: B12911586
CAS No.: 62846-58-6
M. Wt: 199.21 g/mol
InChI Key: TYGZZNSCGWMHPH-UHFFFAOYSA-N
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Description

Overview of Pyrazine (B50134) and Pyridine (B92270) Containing Chemical Structures

Pyridine and pyrazine are fundamental N-heterocyclic aromatic compounds. wikipedia.orgwikipedia.org Pyridine is a six-membered ring structurally related to benzene, with one carbon-hydrogen unit replaced by a nitrogen atom. wikipedia.org Pyrazine also has a six-membered ring but contains two nitrogen atoms in a para arrangement (at the 1 and 4 positions). wikipedia.orgbritannica.com

The presence of the nitrogen atom(s) in these rings has a profound impact on their chemical properties compared to benzene. The nitrogen atom in pyridine possesses a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring, which is not part of the aromatic π-system. wikipedia.org This makes pyridine a weak base. wikipedia.org In pyrazine, the two nitrogen atoms also have lone pairs that are not involved in the aromatic system, rendering it a weaker base than pyridine. wikipedia.org Both pyridine and pyrazine rings are electron-deficient, which influences their reactivity in chemical reactions. doi.org

These heterocycles are integral components of many biologically significant molecules and serve as important ligands in coordination chemistry. wikipedia.orgdoi.org The substitution of a second nitrogen atom for a C-H group in pyridine gives rise to the diazines, which include pyrazine, pyridazine, and pyrimidine. wikipedia.org

CompoundChemical FormulaStructureKey Features
PyridineC₅H₅NPyridine StructureSix-membered aromatic ring with one nitrogen atom; weakly basic. wikipedia.org
PyrazineC₄H₄N₂Pyrazine StructureSix-membered aromatic ring with two nitrogen atoms at positions 1 and 4; less basic than pyridine. wikipedia.org

Role of Ketone Functionality in Organic and Coordination Chemistry

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two carbon atoms, is one of the most important functional groups in organic chemistry. chemistrytalk.orgwikipedia.org The carbonyl group is polar, with the oxygen atom being more electronegative than the carbon atom. This polarity makes the carbonyl carbon electrophilic and the oxygen nucleophilic. wikipedia.org

Key aspects of the ketone functionality include:

Reactivity: Ketones undergo nucleophilic addition reactions at the carbonyl carbon. chemistrytalk.org The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-hydrogens) are more acidic than those in alkanes, allowing for the formation of enolates, which are important nucleophiles in many carbon-carbon bond-forming reactions. wikipedia.org

Coordination Chemistry: Ketones can act as ligands in coordination complexes with metal ions. wikipedia.org They typically bind to metals in one of two modes: η¹-O-bonded (sigma-bonded) or η²-C,O-bonded (pi-bonded). wikipedia.org The η¹-O-bonded mode is more common with Lewis-acidic metal centers, while the η²-C,O-bonded mode is favored by electron-rich, low-valence metal centers. wikipedia.org The ability of ketones to coordinate to metal ions is fundamental to many catalytic processes. acs.org

The presence of a ketone group is found in numerous natural products, pharmaceuticals like cortisone, and industrial solvents such as acetone. chemistrytalk.orglibretexts.org

PropertyDescriptionSignificance
StructureA carbonyl group (C=O) bonded to two carbon atoms (R-CO-R'). wikipedia.orgThe geometry and polarity are central to its chemical behavior.
PolarityThe C=O bond is polar, with a partial positive charge on carbon and a partial negative charge on oxygen. wikipedia.orgMakes the carbonyl carbon an electrophile, susceptible to nucleophilic attack. chemistrytalk.org
Acidity of α-HydrogensHydrogens on the carbon adjacent to the carbonyl are acidic (pKa ≈ 20). wikipedia.orgAllows for the formation of enolates, which are key intermediates in many organic reactions. wikipedia.org
CoordinationCan coordinate to metal ions through the oxygen lone pair (η¹-O-bonded) or the C=O π-system (η²-C,O-bonded). wikipedia.orgCrucial for its role in catalysis and the formation of metal-organic frameworks. acs.org

Contextualizing 1-(Pyrazin-2-yl)-2-(pyridin-2-yl)ethanone within N-Heterocyclic Chemistry

This compound is an N-heterocyclic ketone that features both a pyrazine and a pyridine ring linked by a methylene-carbonyl bridge. This specific arrangement of functional groups makes it a molecule of significant interest. It is considered an asymmetrical analogue of related di-heteroaryl ethanones, such as 1,2-di(pyrazin-2-yl)ethanone (B14520080).

The structure combines the properties of its constituent parts:

The pyrazine and pyridine rings provide multiple nitrogen donor sites, making the compound an excellent candidate for use as a ligand in coordination chemistry to form complexes with various metal ions. mdpi.com

The ketone functionality acts as a versatile handle for further synthetic transformations, such as cyclization reactions to create more complex fused heterocyclic systems.

The methylene (B1212753) bridge adjacent to the carbonyl group possesses acidic protons, offering a site for enolization and subsequent reactions. wikipedia.org

This compound serves as a valuable building block for creating larger, functional molecules and coordination polymers with potentially interesting photophysical, electronic, and magnetic properties. Its structure allows for the systematic study of how different heteroaryl rings influence the properties of the resulting metal complexes and organic derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62846-58-6

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

1-pyrazin-2-yl-2-pyridin-2-ylethanone

InChI

InChI=1S/C11H9N3O/c15-11(10-8-12-5-6-14-10)7-9-3-1-2-4-13-9/h1-6,8H,7H2

InChI Key

TYGZZNSCGWMHPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C2=NC=CN=C2

Origin of Product

United States

Coordination Chemistry and Metal Complexation of 1 Pyrazin 2 Yl 2 Pyridin 2 Yl Ethanone and Its Analogues

Ligand Design Principles for N-Heterocyclic Ketones

The design of N-heterocyclic ketones as ligands for metal complexation is guided by several key principles aimed at controlling the stability, reactivity, and geometry of the resulting coordination compounds. numberanalytics.com These principles revolve around the manipulation of steric and electronic factors within the ligand's molecular structure.

A primary consideration in ligand design is the chelate effect, where polydentate ligands form more stable complexes than a collection of similar monodentate ligands. libretexts.org For N-heterocyclic ketones, the arrangement of the heterocyclic nitrogen atoms and the ketone's carbonyl oxygen dictates the potential for chelation. The formation of stable five- or six-membered chelate rings is a significant driving force in the self-assembly of coordination complexes. u-szeged.hu

The electronic properties of the ligand are crucial and can be fine-tuned by altering the substituents on the heterocyclic rings. Electron-donating groups can increase the electron density at the metal center, while electron-withdrawing groups can lower the energy of the ligand's π* orbitals, promoting metal-ligand back-bonding. mdpi.comumsl.edu For instance, the pyrazine (B50134) rings in analogues like 1,2-di(pyrazin-2-yl)ethanone (B14520080) act as π-deficient ligands, which favors coordination to certain transition metals in catalytic applications. The electronic influence of a substituent depends significantly on its position on the ligand framework. mdpi.com

Steric hindrance is another critical design element. Bulky substituents near the coordination sites can influence the geometry of the metal complex, favoring specific coordination numbers and structures. mdpi.com A sterically crowded ligand sphere generally favors the high-spin state of a metal ion due to the longer metal-ligand bonds associated with it. mdpi.com Furthermore, controlling the conformation of the ligand through steric bulk can be crucial for shielding reactive intermediates in catalytic cycles. nih.gov The rigidity or flexibility of the ligand backbone also plays a role; rigid ligands tend to enforce a specific geometry, while flexible ligands can adapt to the coordination preferences of different metal ions. numberanalytics.com

In the context of designing complexes with specific photophysical properties, creating a strong ligand field is a key strategy. This can be achieved using rigid tridentate chelate ligands, which can lead to extended lifetimes of metal-to-ligand charge transfer (MLCT) excited states in square-planar complexes. acs.org

Synthesis of Metal Complexes with 1-(Pyrazin-2-yl)-2-(pyridin-2-yl)ethanone as a Ligand

While specific reports on the synthesis of metal complexes with this compound are not extensively detailed in the literature, the general methodologies for preparing complexes with analogous N-heterocyclic ligands are well-established. These methods typically involve the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

For example, the synthesis of transition metal complexes with ligands such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol is achieved by reacting the ligand with various metal salts in an alcoholic medium. nih.gov Similarly, complexes of Ni(II), Cu(I), and Ag(I) with pyridine (B92270) have been synthesized by reacting pyridine with the corresponding metal salts, often in an anhydrous solvent and sometimes under reflux. jscimedcentral.com The resulting complexes can then be isolated by filtration and purified by recrystallization. jscimedcentral.cominorgchemres.org

In some cases, the ligand itself can be formed in situ during the complexation reaction. For instance, a binuclear zinc(II) complex has been synthesized from the reaction of ZnCl₂·7H₂O and 2-cyanopyrazine in a methanolic solution, where the 2-cyanopyrazine ligand is converted to methyl pyrazine-2-carboximidate and N-(2-pyrazylcarbonyl)-2-pyrazinecarboxamidate anion through methanolysis and hydrolysis-imidation, respectively. inorgchemres.org

The synthesis of complexes with related pyrazine derivatives, such as N′-benzylidenepyrazine-2-carbohydrazonamide, involves the reaction of the ligand with metal(II) ions, leading to coordination through the azomethine nitrogen and a nitrogen atom from the pyrazine ring. nih.gov For acylpyrazolone ligands, complexes with a wide range of metals, including main group, transition metals, lanthanides, and actinides, have been synthesized by reacting the ligand with metal alkoxides or other suitable precursors. acs.org

Based on these established procedures, the synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a metal salt (e.g., chloride, acetate (B1210297), or nitrate) in a solvent such as ethanol (B145695) or methanol, potentially with heating to facilitate the reaction. The stoichiometry of the reactants can be varied to target complexes with different metal-to-ligand ratios.

Coordination Modes of Pyrazine- and Pyridine-Based Ligands

Ligands incorporating pyrazine and pyridine rings, such as this compound, exhibit a remarkable versatility in their coordination behavior. The presence of multiple nitrogen donor atoms on the heterocyclic rings, along with the oxygen atom of the ketone group, allows for various modes of binding to metal centers. These coordination modes can be broadly categorized as monodentate, bidentate, and polydentate, which in turn give rise to different structural architectures like chelates and bridged polymers.

A monodentate ligand binds to a central metal atom or ion through a single donor atom. libretexts.orgyoutube.comyoutube.com Pyridine is a classic example of a monodentate ligand, typically coordinating to a metal center through the lone pair of electrons on its nitrogen atom. jscimedcentral.comyoutube.com This mode of coordination is observed in a vast number of transition metal complexes. wikipedia.org

Pyrazine, despite having two nitrogen donor atoms, can also function as a monodentate ligand, particularly when steric factors or the stoichiometry of the reaction favor the coordination of only one nitrogen atom. reddit.com However, its more common role is as a bridging ligand. In the context of this compound, monodentate coordination could occur through either the pyridine nitrogen or one of the pyrazine nitrogens, leaving the other potential donor sites uncoordinated.

Bidentate ligands possess two donor atoms that can simultaneously bind to a single metal center, forming a chelate ring. libretexts.org Polydentate ligands have three or more donor atoms. The structure of this compound, with its pyridyl nitrogen, pyrazinyl nitrogen, and carbonyl oxygen, presents several possibilities for bidentate coordination.

A common bidentate coordination mode for such ligands involves the nitrogen atoms of the pyridine and pyrazine rings, which would form a stable chelate ring with the metal ion. This N,N'-bidentate chelation is a well-established coordination motif for ligands containing two N-heterocyclic rings. Another possibility is N,O-bidentate coordination, involving one of the heterocyclic nitrogen atoms and the carbonyl oxygen.

In related systems, bidentate coordination is frequently observed. For example, a pyrazine derivative, N′-benzylidenepyrazine-2-carbohydrazonamide, acts as a bidentate ligand, coordinating to metal(II) ions through the azomethine nitrogen and a nitrogen atom of the pyrazine ring. nih.gov Similarly, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating to metal ions through a sulfur atom and an amino group to form a five-membered chelate ring. nih.gov The study of bidentate ligands where a pyrrole (B145914) ring replaces a pyridine ring also provides insights into the coordination behavior of such systems. nih.gov

The ability of this compound and its analogues to act as either chelating or bridging ligands leads to the formation of a wide array of supramolecular structures. Chelation, the formation of a ring structure by a polydentate ligand binding to a metal ion, generally results in enhanced complex stability, an effect known as the chelate effect. libretexts.org

Bridging ligands, in contrast, connect two or more metal centers. wikipedia.org Pyrazine is a quintessential bridging ligand, with its two nitrogen atoms at opposite ends of the molecule ideally positioned to coordinate to two different metal ions, leading to the formation of coordination polymers. taylorandfrancis.com This bridging capability is a key feature in the construction of extended network structures, including metal-organic frameworks (MOFs). taylorandfrancis.com

Ligands containing both pyridine and pyrazine moieties can exhibit both chelating and bridging behaviors. For example, a ligand could chelate to one metal center via its pyridine nitrogen and one pyrazine nitrogen, while the second pyrazine nitrogen could coordinate to an adjacent metal center, thus acting as a bridging unit. This dual functionality allows for the construction of complex, higher-dimensional architectures. The interplay between chelation and bridging is often influenced by factors such as the nature of the metal ion, the counter-anion, and the reaction conditions.

The table below summarizes the possible coordination modes for a ligand like this compound.

Coordination ModeDonor Atoms InvolvedResulting Structure
MonodentatePyridine-N or Pyrazine-NSimple complex
Bidentate (Chelating)Pyridine-N and Pyrazine-N5-membered chelate ring
Bidentate (Chelating)Pyridine-N and Carbonyl-OChelate ring
Bidentate (Chelating)Pyrazine-N and Carbonyl-OChelate ring
BridgingTwo Pyrazine-N atoms (intermolecular)Coordination polymer
Chelating and BridgingPyridine-N, Pyrazine-N (intramolecular) and Pyrazine-N (intermolecular)Higher-dimensional network

Transition Metal Complexes of N-Heterocyclic Ketones and Derivatives

The coordination of N-heterocyclic ketones and their derivatives to transition metals gives rise to a diverse range of complexes with varied geometries and properties. The specific structure of the resulting complex is influenced by the coordination preferences of the metal ion, the nature of the ligand, and the presence of other coordinating species such as solvent molecules or counter-ions.

Transition metal complexes with simple pyridine ligands are ubiquitous and can adopt various geometries, including octahedral, tetrahedral, and square planar. wikipedia.org For example, complexes of the type [MCl₂(py)₄]ⁿ⁺ are common and typically feature a trans arrangement of the chloride ligands in an octahedral geometry. wikipedia.org

Complexes with more elaborate ligands containing N-heterocyclic ketones or their derivatives often exhibit more complex structures. For instance, acylpyrazolone ligands form complexes with transition metals where two or three ligands coordinate to the metal center, resulting in distorted octahedral, pentagonal-bipyramidal, or antiprismatic arrangements. acs.org In some cases, solvent molecules like pyridine can occupy the remaining coordination sites to complete the metal's coordination sphere, leading to, for example, slightly distorted octahedral geometries in copper(II) complexes. acs.org

The ketone functional group itself can coordinate to metal centers in different ways. In monometallic complexes, ketones can bind in an η¹-O-bonded fashion, which is common for more Lewis-acidic metal centers, or in an η²-C,O-bonded fashion, which is more typical for electron-rich, low-valence metal centers. wikipedia.org The carbonyl oxygen can also act as a bridging ligand. wikipedia.org

In complexes of thiosemicarbazones derived from 2-pyridineformamide, the anionic ligand coordinates in a tridentate fashion via the pyridyl nitrogen, the imine nitrogen, and a thiolato sulfur atom. giqimo.com The remaining coordination sites on the metal can be occupied by other ligands, such as acetate, which can coordinate in a monodentate fashion. giqimo.com

The table below provides examples of characterized transition metal complexes with ligands related to N-heterocyclic ketones.

LigandMetal Ion(s)Resulting Complex Formula/GeometryReference(s)
PyridineNi(II), Cu(I), Ag(I)[NiCl₂(py)₄] (octahedral), [CuI(py)₄] (tetrahedral), [Ag(py)₂]⁺ (linear) jscimedcentral.com, wikipedia.org
4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolCu(II), Ni(II), Zn(II), Cd(II), Sn(II)[Cu(L)Cl] (square planar), [M(L)Cl] (tetrahedral for M=Ni, Zn, Cd, Sn) nih.gov
AcylpyrazolonesCu(II)[Cu(L)₂(py)₂] (distorted octahedral) acs.org
2-Pyridineformamide N(4)-dimethylthiosemicarbazoneNi(II), Cu(II)[Ni(Am4DM)(OAc)], [Cu(Am4DM)(OAc)] giqimo.com
2,3,5,6-Tetra(pyridine-2-yl)pyrazine (tpp)Ru(II)[{Ru(L)}₂(μ-tpp)]⁴⁺ (bimetallic) acs.org

Iron, Cobalt, Copper, Silver, Palladium, Rhodium, Iridium, Ruthenium, Vanadium, Molybdenum, Tungsten, Uranium Complexes

The pyrazine-pyridine motif has been successfully used to synthesize a multitude of metal complexes, showcasing its adaptability as a ligand scaffold.

Iron, Cobalt, and Nickel: Analogues of the title compound have been shown to form stable complexes with several first-row transition metals. For instance, the hydrazone derivative, N′-benzylidenepyrazine-2-carbohydrazonamide, acts as a bidentate ligand, coordinating through the azomethine nitrogen and a pyrazine ring nitrogen to form complexes with Iron(III), Cobalt(II), and Nickel(II). acs.orgyoutube.com Spectroscopic analysis confirmed the bidentate binding mode of the ligand in these complexes. acs.org Similarly, an imino-ethanone oxime analogue, 1,2-diphenyl-2-(pyrazin-2-ylimino)-ethanone oxime, forms complexes with Fe(II) and Co(II). nih.gov Pyrazine-based amide ligands, such as N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, have also been used to synthesize trinuclear cobalt complexes where the pyrazine ring bridges between metal centers. nih.gov

Copper: The coordination chemistry of pyrazine-pyridine ligands with copper is particularly well-developed. The ligand N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (HLpz) and its ethyl-linked analogue (HLpz') form a variety of copper(I) and copper(II) complexes. nih.govrsc.org These include a binuclear Cu(II) species, [Cu₂(Lpz)₂(4,4-bipy)(OTf)₂], a mononuclear complex, [Cu(Lpz)(py)₂]OTf·H₂O, and several 1-D coordination polymers. nih.govrsc.org Another analogue, dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz), coordinates to Cu(II) in a bidentate fashion via its pyridine and pyrazine nitrogen atoms, forming both a dinuclear complex, [CuCl₂(py-2pz)]₂, and a mononuclear species, [Cu(CF₃SO₃)(H₂O)(py-2pz)₂]CF₃SO₃·2H₂O. acs.orgrsc.org The coordination of the amide oxygen to Cu(II) is frequently observed in chelates involving 2-pyrazine carboxamides. mdpi.comresearchgate.net

Silver: Silver(I) complexes have been synthesized using pyrazine-pyridine ligands. The ligand dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz) forms a mononuclear complex, [Ag(py-2pz)₂]PF₆, and a polynuclear coordination polymer, {[Ag(NO₃)(py-2pz)]·0.5H₂O}n. acs.orgrsc.org In the polymeric structure, the pyrazine ring of the ligand acts as a bridge between two different Ag(I) ions. rsc.org

Palladium: While specific complexes with the title ethanone (B97240) are not detailed, numerous Pd(II) complexes with analogous ligands featuring pyridine and another N-heterocycle have been synthesized. These typically result in square-planar geometries. nih.gov For example, ligands like 2,6-bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine and 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine react with palladium precursors to yield mononuclear Pd(II) complexes. uj.ac.zarsc.org Similarly, 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands act as N,N-bidentate chelators to form stable Pd(II) complexes. mdpi.com The reaction of a pyrazolyl-s-triazine ligand with PdCl₂ resulted in a square planar complex, [Pd(PT)Cl(H₂O)], via metal-mediated hydrolysis of the parent ligand. researchgate.net

Rhodium and Iridium: Specific complexes of rhodium and iridium with this compound are not prominently reported. However, the coordination chemistry of these metals with related N-heterocyclic ligands is well-established. Both Rh(III) and Ir(III) form highly stable octahedral complexes with chelating ligands like 2,2'-bipyridine (B1663995) and 2-phenylpyridine (B120327). ntu.edu.twnih.gov Iridium(III) complexes, in particular, are known for their stability and rich photophysical properties, which arise from strong ligand-field splitting. ntu.edu.tw It is noted that while 2-phenylpyridine readily forms cyclometalated complexes with Rh(III) and Ir(III), its reaction with Ru(II) is less favorable, suggesting a high affinity of the heavier Group 9 metals for such chelating systems. nih.gov Half-sandwich Rh(III) complexes containing monodentate pyridine ligands have also been studied for their pH-responsive behavior. acs.org

Ruthenium: Several Ru(III) complexes have been prepared using pyrazine derivative analogues. The ligands 2,3-bis(2-pyridyl)pyrazine (B1584635) (DPP), pyrazine-2-amidoxime (PAOX), and pyrazine-2-thiocarboxamide (PTCA) have been used to synthesize octahedral Ru(III) complexes. nih.gov Spectroscopic and electrochemical studies confirmed the stability of these complexes in both solid and solution states. nih.gov Ruthenium complexes with 2-pyridin-2-yl-1H-benzimidazole have also been synthesized in various oxidation states (Ru(II), Ru(III), and a mixed Ru(III/IV) state) and characterized structurally. rsc.org

Vanadium: Vanadium complexes have been synthesized with pyrazine-carboxylic acid derivatives. Specifically, pyrazine-2-carboxylic acid (Hprz) and 3-aminopyrazine-2-carboxylic acid (HprzNH₂) react with vanadium sources to form dioxovanadium(V) complexes with the general formula NH₄[VO₂(ligand)₂]. tandfonline.com

Molybdenum and Tungsten: The coordination chemistry of molybdenum and tungsten with pyrazinyl-pyridyl type ligands has been explored. A notable example is the reaction of 2,3-bis(2-pyridyl)pyrazine (bpp), a close analogue of the title compound's core structure, with a tungsten(II) iodide precursor. This reaction yields a dinuclear complex, [W₂(μ-bpp)I₂(CO)₂(η²-RC₂R)₄]2I, where the bpp ligand bridges the two tungsten centers. elsevierpure.com Molybdenum(II) complexes have been synthesized with 2,6-bis(pyrazol-3-yl)pyridine (bpp) pincer ligands, resulting in heptacoordinated structures. acs.org Additionally, molybdenum and tungsten complexes featuring a 2,6-bis(diphenylphosphinomethyl)pyridine (PNP) pincer ligand have been reported. rsc.org

Uranium: The pyrazine moiety has been shown to directly participate in the coordination of uranium. A novel symmetric pyrazine-bridged uranyl dimer, [UO₂Cl₃(H₂O)(Pyz)₀.₅]₂²⁻, has been synthesized and structurally characterized. nih.gov In this structure, the pyrazine molecule bridges two uranyl centers. nih.gov Other research has focused on uranyl complexes with different pyridine-containing ligands, such as the pyridine dipyrrolide (PDP) pincer ligands, which form distorted octahedral U(VI) complexes.

Table 1: Selected Metal Complexes of this compound Analogues

Metal IonLigand AnalogueComplex FormulaCoordination Geometry/NotesReference
Fe(III)N′-benzylidenepyrazine-2-carbohydrazonamide (L)[Fe(L)Cl₃·CH₃OH]Bidentate coordination via azomethine-N and pyrazine-N. acs.orgyoutube.com
Co(II)N′-benzylidenepyrazine-2-carbohydrazonamide (L)[Co(L)Cl₂]Bidentate coordination via azomethine-N and pyrazine-N. acs.orgyoutube.com
Cu(II)N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (Lpz)[Cu₂(Lpz)₂(4,4-bipy)(OTf)₂]Binuclear molecular species. nih.govrsc.org
Cu(II)dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz)[CuCl₂(py-2pz)]₂Dinuclear; bidentate N,N coordination. acs.orgrsc.org
Ag(I)dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz)[Ag(py-2pz)₂]PF₆Mononuclear; bidentate N,N coordination. acs.orgrsc.org
Pd(II)2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine (L1)[PdCl₂L1]Mononuclear, square planar. rsc.org
Ru(III)2,3-bis(2-pyridyl)pyrazine (DPP)[Ru(DPP)Cl₃] typeOctahedral. nih.gov
V(V)pyrazine-2-carboxylic acid (Hprz)NH₄[VO₂(prz)₂]Dioxovanadium(V) complex. tandfonline.com
W(II)2,3-bis(2-pyridyl)pyrazine (bpp)[W₂(μ-bpp)I₂(CO)₂(η²-MeC₂Me)₄]2IDinuclear with bridging bpp ligand. elsevierpure.com
U(VI)Pyrazine (Pyz)[UO₂Cl₃(H₂O)(Pyz)₀.₅]₂²⁻Dimer with a bridging pyrazine ligand. nih.gov

Supramolecular Assemblies and Coordination Polymers Involving Pyrazine/Pyridine Motifs

The ditopic and polytopic nature of pyrazine-pyridine ligands makes them excellent building blocks for the construction of higher-order structures such as supramolecular assemblies and coordination polymers. The ability of the pyrazine ring to bridge metal centers is a key feature in the formation of extended networks.

Research has demonstrated the synthesis of various coordination polymers using analogues of this compound. For example, the amide ligands N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (HLpz) and its analogue (HLpz') form one-dimensional (1-D) coordination polymers with Cu(II) when azide (B81097) is used as a co-ligand, with formulas [Cu(Lpz)(μ₂-1,1-N₃)]n and [Cu(Lpz')(μ₂-1,3-N₃)]n. nih.govrsc.org In these chains, the azide group bridges the copper centers.

The ligand dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz) has been used to create a polynuclear silver(I) complex, {[Ag(NO₃)(py-2pz)]·0.5H₂O}n. rsc.org X-ray analysis revealed that in this polymer, the pyrazine ring of one py-2pz ligand bridges two adjacent Ag(I) ions, demonstrating its capacity to form extended networks. rsc.org A different analogue, 1-(pyrazin-2-yl)pyridin-2(1H)-one, forms a two-dimensional sheet coordination polymer with cadmium(II) and thiocyanate (B1210189), where both the organic ligand and the thiocyanate anion act as bridging units to connect adjacent Cd(II) ions.

Beyond simple chains and sheets, more complex supramolecular structures can be designed. Pyrazine-based molecules with pendant pyridine units have been developed as "donor tectons" for the coordination-driven self-assembly of discrete, nano-sized supramolecular hexagons. uj.ac.za This approach utilizes the pre-defined bite angles of the rigid ligands to direct the formation of specific, well-defined architectures. uj.ac.za Furthermore, the simple pyrazine molecule itself can bridge two uranyl centers to form a discrete, symmetric dimer, [UO₂Cl₃(H₂O)(Pyz)₀.₅]₂²⁻, a fundamental type of supramolecular assembly. nih.gov The formation of these varied structures highlights the versatility of the pyrazine/pyridine motif in supramolecular chemistry and crystal engineering. mdpi.com

Table 2: Supramolecular and Polymeric Structures with Pyrazine/Pyridine-Based Ligands

Metal IonLigandStructural MotifResulting Formula/DescriptionReference
Cu(II)N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (Lpz)1-D Coordination Polymer[Cu(Lpz)(μ₂-1,1-N₃)]n nih.govrsc.org
Ag(I)dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz)1-D Coordination Polymer{[Ag(NO₃)(py-2pz)]·0.5H₂O}n acs.orgrsc.org
Cd(II)1-(pyrazin-2-yl)pyridin-2(1H)-one2-D Sheet Coordination Polymer[Cd(μ-C₉H₇N₃O)(μ-NCS)₂]n
U(VI)Pyrazine (Pyz)Bridged Dimer[UO₂Cl₃(H₂O)(Pyz)₀.₅]₂²⁻ nih.gov
VariousPyrazine tectons with pendant pyridine unitsSupramolecular HexagonsCoordination-driven self-assembly into discrete nano-hexagonal structures. uj.ac.za

Reactivity and Reaction Mechanisms of 1 Pyrazin 2 Yl 2 Pyridin 2 Yl Ethanone

Investigation of Ketone Reactivity (e.g., nucleophilic addition, enolization)

No specific studies on the nucleophilic addition to the ketone group or the enolization behavior of 1-(Pyrazin-2-yl)-2-(pyridin-2-yl)ethanone were found. While general principles of ketone reactivity are well-established, specific experimental data, such as reaction rates, equilibrium constants for enolization, or the outcomes of reactions with specific nucleophiles for this particular compound, are not documented in the searched scientific databases. Research on related molecules, such as 1-(pyrazin-2-yl)ethanone oxime nih.govuomustansiriyah.edu.iq or 1-(pyridin-2-yl)ethanone, exists but cannot be extrapolated to the target molecule without speculation.

Reactions Involving Pyrazine (B50134) and Pyridine (B92270) Moieties (e.g., electrophilic aromatic substitution, nucleophilic aromatic substitution)

There is no specific literature detailing the electrophilic or nucleophilic aromatic substitution reactions on the pyrazine or pyridine rings of this compound. General reactivity patterns suggest that the electron-deficient nature of both heterocyclic rings would make them challenging substrates for electrophilic substitution while potentially being amenable to nucleophilic substitution under certain conditions. However, without experimental studies on this specific molecule, any discussion on regioselectivity or reaction conditions would be purely theoretical.

Catalytic Transformations Mediated by this compound or its Complexes

The potential of this compound to act as a bidentate N,N-ligand in coordination chemistry is clear. Such ligands are often explored in catalysis. researchgate.net However, a thorough search did not yield any publications describing the synthesis of its metal complexes or their application in the specific catalytic transformations requested.

Spectroscopic and Structural Characterization of 1 Pyrazin 2 Yl 2 Pyridin 2 Yl Ethanone and Its Derivatives/complexes

X-ray Diffraction Analysis (Single-Crystal and Powder)

As of this review, a single-crystal X-ray diffraction structure for the free ligand 1-(pyrazin-2-yl)-2-(pyridin-2-yl)ethanone has not been reported in the surveyed literature. However, X-ray analysis is a critical tool for unambiguously determining the solid-state structure, including bond lengths, angles, and intermolecular interactions.

In the solid state, such ketones can exist in either the keto or the more stable enol form, often stabilized by intramolecular hydrogen bonds. For instance, the related compound 1,3-di(pyridin-2-yl)propane-1,3-dione exists in its enol form in the solid state, featuring an almost planar central core stabilized by an intramolecular O-H···O hydrogen bond. researchgate.net

Furthermore, the compound acts as a versatile ligand in coordination chemistry. X-ray diffraction has been successfully used to characterize complexes of its derivatives. For example, the crystal structure of [Ni(mpko)(SCN)(mpkoH)(H₂O)], where mpkoH is 1-(pyrazin-2-yl)ethanone oxime, reveals a distorted octahedral geometry around the Ni(II) cation. nih.gov Similarly, crystal structures of cadmium and zinc complexes with related pyridine (B92270) ligands have been determined, elucidating their coordination environments and supramolecular assemblies. researchgate.netmdpi.com An X-ray diffraction study of this compound would be invaluable to confirm its tautomeric form in the solid state and understand its packing arrangement.

Table 1: Representative Crystal Data for a Related Pyrazine (B50134) Derivative Complex This table presents data for [Ni(C₆H₆N₃O)(NCS)(C₆H₇N₃O)(H₂O)] to illustrate typical crystallographic parameters.

ParameterValue
FormulaC₁₃H₁₅N₇NiO₃S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.917 (8)
b (Å)11.899 (8)
c (Å)12.354 (8)
β (°)108.220 (5)
Volume (ų)1664.1 (19)
Z4
Data sourced from a study on a Ni(II) complex of 1-(pyrazin-2-yl)ethanone oxime. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful technique to study the keto-enol tautomerism of this compound in solution. The ¹H and ¹³C NMR spectra would be expected to show distinct signals for both the keto and enol forms, with the relative integration of these signals providing the equilibrium ratio.

For the keto tautomer , the ¹H NMR spectrum would characteristically feature a singlet for the two protons of the methylene (B1212753) bridge (-CH₂-). In the ¹³C NMR spectrum, a signal corresponding to the ketone carbonyl carbon (C=O) would be expected in the range of 190-200 ppm.

For the enol tautomer , the ¹H NMR spectrum would show a singlet for the vinylic proton (-CH=) at a downfield chemical shift. A broad signal for the enolic hydroxyl proton (-OH) would also be present, often participating in an intramolecular hydrogen bond. The methylene signal from the keto form would be absent. In the ¹³C NMR spectrum, the carbonyl signal would be replaced by signals for the enolic carbons (C=C-OH), with the carbon bearing the hydroxyl group appearing at a higher field than the ketone carbonyl.

Detailed NMR data for related compounds, such as 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones, have been reported, confirming their structures in solution. mdpi.com

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are essential for identifying the functional groups present in this compound and distinguishing between its tautomeric forms.

The keto form would be primarily identified by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1690-1720 cm⁻¹.

The enol form , on the other hand, would lack this C=O band. Instead, its IR spectrum would be characterized by a broad absorption band in the 2500-3200 cm⁻¹ region, indicative of a strongly hydrogen-bonded hydroxyl (-OH) group. Additionally, a C=C stretching vibration would appear around 1600-1640 cm⁻¹. The spectra of both tautomers would also display characteristic bands for C-H and C=N/C=C stretching and bending vibrations of the pyridine and pyrazine rings. For example, IR data for 1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone shows a characteristic C=O stretch at 1590 cm⁻¹. nih.gov

Mass Spectrometry (MS/LC-MS) and Elemental Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₁₁H₉N₃O), the expected molecular ion peak [M]⁺ would correspond to a mass-to-charge ratio (m/z) of approximately 211.1. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the molecular formula.

The fragmentation pattern would likely involve the cleavage of the bond between the carbonyl group and the methylene bridge, as well as fragmentations of the pyrazine and pyridine rings. LC-MS (Liquid Chromatography-Mass Spectrometry) would be particularly useful for analyzing the tautomeric mixture, as the different forms might be separable under certain chromatographic conditions. Elemental analysis for C, H, and N would provide the empirical formula, which should match the calculated percentages for C₁₁H₉N₃O (C, 62.55%; H, 4.30%; N, 19.90%). Such analyses are standard for the characterization of new compounds, as seen in studies of related metal complexes. nih.govmdpi.com

Electronic and UV-Visible Spectroscopy

UV-Visible spectroscopy gives insight into the electronic transitions within the molecule. The spectra of this compound and its tautomers are expected to be dominated by π→π* and n→π* transitions associated with the aromatic pyrazine and pyridine rings and the conjugated system of the enol form.

The conjugated system of the enol tautomer is more extensive than that of the keto form, which would likely result in a bathochromic (red) shift of the π→π* absorption band to a longer wavelength. The solvent can also influence the position of these bands. In a study of 1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone in acetonitrile, absorption maxima (λmax) were observed at 286, 258, and 219 nm. nih.gov Similar transitions would be expected for the title compound.

Other Spectroscopic Techniques (e.g., ESR, Cyclic Voltammetry)

Electron Spin Resonance (ESR) spectroscopy is not directly applicable to the diamagnetic this compound itself but is a crucial technique for studying its paramagnetic metal complexes. If the compound is used as a ligand to form complexes with paramagnetic metal ions (e.g., Cu(II), Ni(II)), ESR spectroscopy can provide valuable information about the metal's oxidation state, coordination geometry, and the nature of the metal-ligand bonding.

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. A cyclic voltammogram for this compound would reveal the potentials at which it can be oxidized or reduced. The pyrazine and pyridine rings are electrochemically active and can undergo reduction. The technique can also be used to study the electrochemical behavior of metal complexes formed with this ligand, providing information on how coordination affects the redox potentials of the metal center and the ligand itself.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on single-crystal X-ray diffraction data. Although no crystal structure is available for the free ligand, this analysis has been performed on structurally related compounds, such as 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and various other pyridine/pyrazine derivatives. mdpi.comresearchgate.netmasterorganicchemistry.com

Computational and Theoretical Studies on 1 Pyrazin 2 Yl 2 Pyridin 2 Yl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum mechanical modeling, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-(Pyrazin-2-yl)-2-(pyridin-2-yl)ethanone, DFT calculations, often employing a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311G**), would be used to determine its fundamental electronic properties.

These calculations can elucidate the distribution of electron density, identifying electron-rich and electron-deficient regions within the molecule. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue (Illustrative)Significance
HOMO Energy-6.5 eVEnergy of the outermost electron-occupied orbital; relates to electron-donating ability.
LUMO Energy-1.8 eVEnergy of the lowest energy unoccupied orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates chemical reactivity and stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

Molecular Docking (focused on interaction analysis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in exploring its potential as a ligand for biological targets, such as enzymes or receptors.

The analysis focuses on the non-covalent interactions between the ligand and the protein's active site, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. By calculating the binding affinity (often expressed as a docking score in kcal/mol), researchers can rank potential ligands and predict their inhibitory or activating effects. The visualization of the docked pose provides a detailed 2D and 3D view of the specific amino acid residues involved in the interaction, offering insights for rational drug design and lead optimization.

Table 2: Hypothetical Molecular Docking Interaction Analysis of this compound with a Target Protein

Interaction TypeInteracting Residue (Illustrative)Distance (Å) (Illustrative)
Hydrogen BondTYR 882.1
Hydrogen BondSER 1242.5
Pi-Pi StackingPHE 2103.8
HydrophobicLEU 85, VAL 92N/A
Binding Affinity -7.5 kcal/mol Predicted strength of binding.

Quantum Chemical Calculations

Quantum chemical calculations encompass a broad range of methods, including DFT, to investigate the electronic structure and properties of molecules. For this compound, these calculations provide a deeper understanding of its molecular orbital (MO) theory.

Beyond HOMO and LUMO, analysis of the entire molecular orbital landscape can reveal the nature of chemical bonds and the delocalization of electrons across the pyrazine (B50134) and pyridine (B92270) rings. The Molecular Electrostatic Potential (MEP) map is another critical output. It visualizes the electrostatic potential on the electron density surface, with red areas indicating negative potential (nucleophilic regions, e.g., around nitrogen and oxygen atoms) and blue areas indicating positive potential (electrophilic regions). This map is a valuable tool for predicting intermolecular interactions.

Spectroscopic Parameter Prediction

Theoretical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra).

By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical NMR spectra can be generated. Similarly, by computing the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the molecule can be determined. These predicted spectra serve as a valuable reference for interpreting experimental results and confirming the synthesized structure.

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

Functional GroupPredicted Wavenumber (cm⁻¹) (Illustrative)Experimental Wavenumber (cm⁻¹) (Illustrative)
C=O Stretch16851690
C=N Stretch (Pyrazine)15801585
C=C Stretch (Pyridine)16051610

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of this compound is not rigid. The single bonds in the keto-ethyl linker allow for rotational freedom, leading to different possible conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms, which corresponds to the global minimum on the potential energy surface.

This process involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. The geometry of the most stable conformer is then fully optimized to determine precise bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for all other computational studies, including DFT, docking, and spectroscopic predictions, as it represents the most probable structure of the molecule.

Table 4: Hypothetical Optimized Geometrical Parameters of this compound

Bond/AngleParameter (Illustrative)
C=O Bond Length1.22 Å
C-C (Keto-Methylene) Bond Length1.51 Å
Pyrazine-C-C Dihedral Angle175°
Pyridine-C-C Dihedral Angle-65°

Emerging Research Directions and Future Perspectives for 1 Pyrazin 2 Yl 2 Pyridin 2 Yl Ethanone

Development of Novel Ligands Based on the 1-(Pyrazin-2-yl)-2-(pyridin-2-yl)ethanone Scaffold

The molecular architecture of this compound makes it an exceptionally promising candidate for the development of novel ligands in coordination chemistry. The molecule possesses multiple potential donor sites: the nitrogen atom of the pyridine (B92270) ring, the two nitrogen atoms of the pyrazine (B50134) ring, and the carbonyl oxygen atom. This versatility allows for a variety of coordination modes, including acting as a chelating ligand, a bridging ligand, or both simultaneously.

Pyridine-containing ligands are ubiquitous in coordination chemistry, forming stable complexes with a vast range of transition metals. wikipedia.orgresearchgate.net The pyridinyl-ethanone portion of the molecule can act as a bidentate N,O-chelating agent, forming a stable five-membered ring with a metal center. This motif is a common feature in many coordination complexes.

The pyrazine ring introduces further complexity and functionality. Pyrazine is well-known for its ability to act as a bridging ligand, connecting two or more metal centers through its two nitrogen atoms positioned at the 1 and 4 positions. nih.govrsc.org This characteristic is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov Therefore, the this compound scaffold can be envisioned to form polynuclear complexes and extended networks where the pyrazine unit links metal centers that are also chelated by the pyridinyl-ethanone group of another ligand molecule. Research on related molecules like 2,3-Bis(2,2'-oligopyridyl)pyrazines has shown that the topology and complexation behavior are heavily influenced by the steric and electronic effects of the pyrazine ring. chimia.ch

Table 1: Potential Coordination Sites and Modes of this compound

Donor Atom(s) Ring/Group Involved Potential Coordination Mode Resulting Structure
Pyridine-N, Carbonyl-O Pyridine, Ethanone (B97240) Bidentate Chelating Mononuclear Complex, 5-membered chelate ring
Pyrazine-N4 Pyrazine Monodentate Mononuclear Complex
Pyrazine-N1, Pyrazine-N4 Pyrazine Bidentate Bridging Dinuclear or Polynuclear Complex / 1D Chain
Pyridine-N, Carbonyl-O & Pyrazine-N4 All Tridentate Chelating/Bridging Polynuclear Complex / 2D or 3D Network

Advanced Catalytic Applications

The development of metal complexes using the this compound scaffold is a promising avenue for creating new catalysts. Diazine and triazine-based ligands have been shown in some cases to outperform their more common pyridine-based counterparts or to enable alternative catalytic pathways. nih.gov The inclusion of the π-acidic pyrazine ring can significantly modulate the electronic properties of a coordinated metal center. Compared to pyridine, pyrazine is a better π-acceptor, which can stabilize low-valent metal centers and influence the kinetics and selectivity of catalytic reactions. nih.govacs.org

Future research could focus on synthesizing a series of transition metal complexes (e.g., with Fe, Co, Ni, Cu, Ru, Pd) and screening their catalytic activity in various organic transformations.

Table 2: Prospective Catalytic Applications for Metal Complexes

Catalytic Reaction Rationale Potential Metal Center
Hydrogenation / Dehydrogenation Pincer-type ligands with pyrazine cores have been explored for activating small molecules. acs.org Fe, Ru, Ir
Cross-Coupling Reactions Pyridine-based ligands are staples in cross-coupling; the pyrazine moiety could offer unique electronic tuning. nih.gov Pd, Ni
Oxidation Catalysis Metal complexes with N-heterocyclic ligands are effective oxidation catalysts. Mn, Co, Cu
CO₂ Reduction The pyrazine core in certain ligand scaffolds has been studied in the context of CO₂ hydrogenation. acs.org Fe, Re

While applications of pyrazine-diimine ligands in catalysis are still emerging, the potential for metal-ligand cooperativity involving the pyrazine core presents an exciting frontier. acs.org The design of complexes where the ligand is not merely a spectator but an active participant in the catalytic cycle could lead to novel and highly efficient catalytic systems.

Exploration in Materials Science

The this compound scaffold is a prime building block for the rational design of functional materials, particularly coordination polymers and Metal-Organic Frameworks (MOFs). The ability of pyrazine to act as a linear bridging ligand is a cornerstone of crystal engineering, enabling the construction of 1D, 2D, and 3D networks. nih.govnih.gov

The combination of the bridging pyrazine with the chelating pyridine-ethanone moiety could lead to robust frameworks with tunable porosity and dimensionality. The solvent used during synthesis can also influence the final architecture of coordination polymers. nih.gov For instance, research on cobalt(II) succinate (B1194679) polymers showed that the inclusion of pyrazine as a co-ligand was crucial for linking 2D layers into 3D interpenetrating frameworks. nih.gov

Furthermore, pyrazine-based coordination polymers are of significant interest for their magnetic properties. The pyrazine bridge can mediate magnetic exchange between metal centers, leading to materials with long-range magnetic ordering. nih.govrsc.org By selecting appropriate paramagnetic metal ions (e.g., Cu(II), Mn(II), Co(II)), it may be possible to synthesize materials based on the this compound ligand that exhibit interesting magnetic phenomena, such as antiferromagnetism or ferromagnetism.

Table 3: Potential Materials Science Applications

Material Type Key Structural Feature Potential Application
Coordination Polymers/MOFs Pyrazine bridging ligands create extended networks. nih.govnih.gov Gas Storage and Separation
Magnetic Materials Paramagnetic metal ions linked by pyrazine bridges. rsc.org Molecular Magnets, Data Storage
Supramolecular Assemblies Hydrogen bonding and π-π stacking. nih.gov Sensors, Crystal Engineering
Redox-Active Materials Redox activity of pyrazine-BF₃ complexes. researchgate.net Battery Electrolytes, Electrocatalysis

Weak intermolecular interactions, such as hydrogen bonds and π-π stacking, would also play a critical role in the supramolecular assembly of these materials, as seen in the crystal structure of related diketones like 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, which forms sheets via C—H⋯O interactions. nih.gov

Interdisciplinary Research with Broader Chemical Implications

The study of this compound and its derivatives sits (B43327) at the intersection of several chemical disciplines, promising broader scientific impact. The versatility of the scaffold allows for its exploration in fields ranging from medicinal chemistry to electrochemistry.

Medicinal and Bioinorganic Chemistry: Pyrazine and pyrazole (B372694) derivatives are scaffolds found in many biologically active compounds. nih.govresearchgate.netbiosynce.com Metal complexes, in particular, have shown significant potential as therapeutic agents, with some heterocyclic metal complexes exhibiting potent antibacterial and antifungal activity. nih.gov Future work could involve synthesizing metal complexes of the title compound and evaluating their bioactivity.

Supramolecular Chemistry: The ligand is an ideal candidate for constructing complex, self-assembled supramolecular structures. Similar polypyridyl ketones are precursors for helicates, where multiple ligand strands wrap around one or more metal ions. nih.gov The specific geometry of this compound could be exploited to direct the assembly of novel molecular knots, cages, or helices.

Electrochemistry and Sensors: Pyrazine-containing systems can be redox-active. For example, coordination of pyrazine derivatives to Lewis acids like BF₃ can create redox-active materials. researchgate.net This property could be harnessed to develop new electrocatalysts or materials for electrochemical sensing, where changes in the electronic environment upon analyte binding could be detected as an electrical signal.

Table 4: Summary of Interdisciplinary Research Opportunities

Research Area Focus of Investigation Potential Outcome
Medicinal Chemistry Screening of metal complexes for biological activity. nih.gov New antibacterial or anticancer drug candidates.
Supramolecular Chemistry Self-assembly with various metal ions. chimia.chnih.gov Novel helicates, molecular cages, and sensors.
Electrochemistry Study of redox properties of metal complexes. researchgate.net Electrocatalysts, redox switches, battery materials.
Photophysics Investigation of luminescence in d¹⁰ metal (e.g., Zn, Cd) complexes. Luminescent probes and materials for lighting.

Q & A

Q. What are the established synthetic routes for 1-(Pyrazin-2-yl)-2-(pyridin-2-yl)ethanone, and what analytical methods validate its purity?

The compound is synthesized via cross-coupling reactions between pyrazine and pyridine derivatives. A validated route involves CO₂-promoted regioselective hydration of propargylic alcohols under mild conditions (e.g., aqueous media, 60°C), yielding high-purity ketones . Post-synthesis, purity is confirmed using:

  • ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (pyrazine/pyridine aromatic protons) and δ 2.5–3.0 ppm (ketone carbonyl carbon) .
  • HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water mobile phase) .
  • Elemental Analysis : Match between experimental and theoretical C, H, N values (e.g., C₁₀H₈N₂O: C 66.65%, H 4.47%, N 15.55%) .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard:

  • Bond Lengths : Pyrazine N–C (1.33 Å), pyridine N–C (1.34 Å), and ketone C=O (1.22 Å) .
  • Dihedral Angles : ~15° between pyrazine and pyridine rings, indicating moderate conjugation .
  • Hydrogen Bonding : Weak intermolecular C–H⋯O interactions stabilize the crystal lattice (distance: 2.8–3.0 Å) .
    Complementary techniques include IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and DFT calculations (optimized geometry vs. experimental data) .

Advanced Research Questions

Q. What coordination modes does this compound exhibit in transition-metal complexes, and how do they influence reactivity?

As a bidentate ligand , it binds via:

  • Pyrazine N-atom and ketone O-atom , forming 5-membered chelate rings with Cu(II) or Ni(II) .
  • Distorted octahedral geometry in Cu(II) complexes (e.g., [Cu(L)₂(H₂O)]ClO₄), confirmed by XRD (Jahn-Teller distortion along z-axis) .
    Reactivity implications :
  • Enhanced electrocatalytic water oxidation (turnover frequency >10³ s⁻¹ in pH 7 buffer) due to ligand-assisted proton-coupled electron transfer (PCET) .
  • Stabilization of high-spin metal centers, critical for magneto-structural studies .

Q. How do computational methods (e.g., DFT, MD) explain the compound’s electronic properties and supramolecular assembly?

  • DFT Studies : HOMO localized on pyrazine/pyridine rings (-6.2 eV), LUMO on ketone (-3.8 eV), enabling charge-transfer interactions .
  • Molecular Dynamics (MD) : Simulated π-π stacking (3.5 Å spacing) aligns with XRD packing patterns .
  • NBO Analysis : Delocalization indices confirm weak intramolecular charge transfer (0.05 e⁻) between rings and ketone .

Q. What contradictions exist in crystallographic data for metal complexes of this ligand, and how are they resolved?

Observed discrepancies :

  • Variable Cu–O bond lengths (1.95–2.10 Å) across studies due to solvent effects or counterion interactions .
  • Disordered water molecules in hydrated complexes complicating electron density maps .
    Resolution strategies :
  • Multi-temperature XRD : Data collected at 100 K reduces thermal motion artifacts .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 12% H-bonding contribution) to refine structural models .

Q. What spectroscopic techniques are optimal for tracking ligand substitution kinetics in solution?

  • UV-Vis Kinetics : Monitor absorbance shifts at λ = 450–500 nm (d-d transitions) during ligand exchange (e.g., with bipyridine) .
  • Stopped-Flow NMR : Captures millisecond-scale intermediates (e.g., [Cu(L)(H₂O)₃]²⁺ → [Cu(L)(bpy)]²⁺) .
  • EPR Spectroscopy : Detects geometry changes (e.g., axial → rhombic symmetry) during substitution .

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